6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carboxamide
Overview
Description
6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a cyano group, and a dichlorophenyl group, among others. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile and thiourea in the presence of a base, such as sodium ethoxide. The reaction proceeds through a series of condensation and cyclization steps to form the desired pyridinecarboxamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, its anti-cancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-propyl-4H-pyran-3-carboxylate
- Methyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-isopropyl-4H-pyran-3-carboxylate
Uniqueness
6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carboxamide is unique due to its thioxo group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable molecule for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4OS/c14-5-1-2-6(8(15)3-5)9-7(4-16)11(17)19-13(21)10(9)12(18)20/h1-3,9-10H,17H2,(H2,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHSBSIQKNYBSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2C(C(=S)NC(=C2C#N)N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24792776 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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